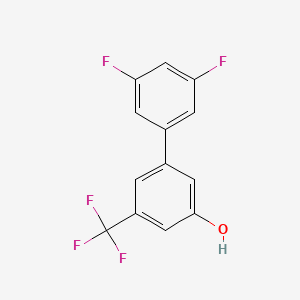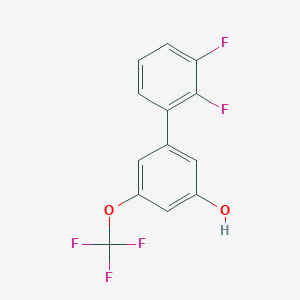
5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95%) is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 282.2 g/mol, a melting point of 115-125°C, and a boiling point of 250-260°C. 5-DFPT-95% is a highly reactive compound due to its electron-rich aromatic ring system and is therefore used in a variety of scientific applications. In
Mécanisme D'action
The mechanism of action of 5-DFPT-95% is not yet fully understood. However, it is believed to act as an electron-rich aromatic ring system, which can interact with other molecules to form a variety of different compounds. This interaction is thought to be responsible for the catalytic activity of 5-DFPT-95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPT-95% are still being studied. However, it is believed that the compound may have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been suggested that 5-DFPT-95% may have a role in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-DFPT-95% in laboratory experiments include its high reactivity, high yields of desired products, and its ability to catalyze a variety of reactions. Additionally, the compound is relatively stable and has a low toxicity. However, there are some limitations to using 5-DFPT-95% in laboratory experiments, such as its sensitivity to moisture and oxygen, its tendency to form by-products, and its potential to form undesired side reactions.
Orientations Futures
There are a number of potential future directions for 5-DFPT-95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into the synthesis of 5-DFPT-95% and its potential uses in the synthesis of polymers and other organic compounds is warranted. Finally, further research into the advantages and limitations of using 5-DFPT-95% in laboratory experiments is needed.
Méthodes De Synthèse
5-DFPT-95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,6-difluorophenol with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting trifluoromethylated product. This method is highly efficient and produces high yields of the desired product. Other methods for the synthesis of 5-DFPT-95% include the reaction of 2,6-difluorophenol with trifluoromethanesulfonyl chloride and the reaction of 2,6-difluorophenol with trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
5-DFPT-95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and esters. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 5-DFPT-95% has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Propriétés
IUPAC Name |
3-(2,6-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-2-1-3-11(15)12(10)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOZCAVPQTORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686586 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-77-1 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














